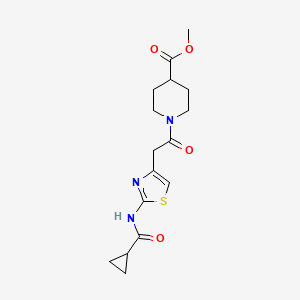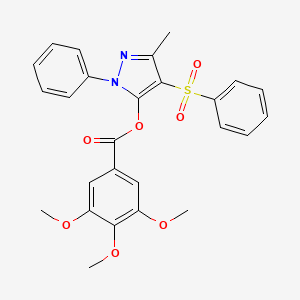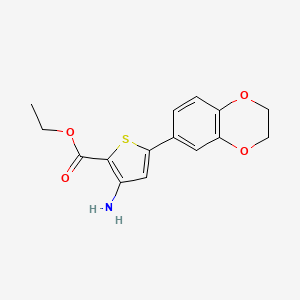
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound containing a dichloromethyl group, a phenyl group, and an oxadiazole ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dichloromethyl groups . For instance, a compound with a similar structure, 2-dichloromethyl-2- p -nitrophenyl-1,3-dioxane, was synthesized through microwave-irradiated acetalization followed by insertion of dichlorocarbene .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the oxadiazole ring and the dichloromethyl and phenyl groups . The structure of similar compounds has been determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The dichloromethyl group in this compound is likely to be highly reactive . Dichloromethane, a compound containing a similar group, undergoes a variety of reactions, including with hydroxide to form a chloroform carbanion, which can then form dichlorocarbene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, dichloromethane, which contains a dichloromethyl group, is a colorless, volatile liquid with a chloroform-like odor .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Application : These compounds can participate in various organic transformations, such as cycloadditions, cyclizations, and rearrangements. For instance, they may act as catalysts in the synthesis of heterocyclic compounds .
Zinc Oxide (ZnO) Crystal Growth
- Application : By using DMMME-based compounds, researchers can facilitate the controlled synthesis of ZnO single crystals, which find applications in optoelectronics, sensors, and photocatalysis .
Drug Discovery and Medicinal Chemistry
- Application : Researchers investigate their potential as scaffolds for designing novel drugs. The presence of the oxadiazole ring system in these compounds makes them attractive candidates for drug development .
Supramolecular Chemistry and Host-Guest Interactions
- Application : Their ability to interact with cyclodextrins (such as α-, β-, and γ-cyclodextrins) allows for the design of host-guest systems. These complexes have applications in drug delivery, separation, and molecular recognition .
Materials Science and Surface Modification
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division
Pharmacokinetics
The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .
Result of Action
Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.
Action Environment
The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .
Propriétés
IUPAC Name |
2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODGXHELFEINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)




![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)



![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)